1,1'-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene

Description

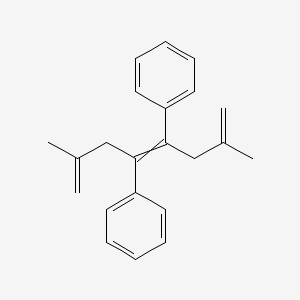

1,1'-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene (C₂₂H₂₂) is a polyaromatic hydrocarbon featuring two benzene rings connected via a conjugated triene bridge substituted with methyl groups at positions 2 and 6. The compound’s structure introduces extended π-conjugation due to the alternating single and double bonds in the octatriene chain, which distinguishes it from simpler biphenyl derivatives. Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the benzene rings to the functionalized triene backbone. The methyl substituents enhance steric stability while marginally affecting electronic properties. Applications are hypothesized to include organic electronics and photochemical research due to its extended conjugation .

Properties

CAS No. |

652131-10-7 |

|---|---|

Molecular Formula |

C22H24 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(2,7-dimethyl-5-phenylocta-1,4,7-trien-4-yl)benzene |

InChI |

InChI=1S/C22H24/c1-17(2)15-21(19-11-7-5-8-12-19)22(16-18(3)4)20-13-9-6-10-14-20/h5-14H,1,3,15-16H2,2,4H3 |

InChI Key |

XZWNKHKLLKGEDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(=C(CC(=C)C)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene can be achieved through several methods. One common approach involves the reaction of methyl acrylate with 2-butenal in the presence of an acid catalyst to form the desired triene structure . The reaction conditions typically include elevated temperatures and controlled environments to ensure the formation of the correct isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated hydrocarbons

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 1,1’-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s triene bridge contrasts sharply with common biphenyl derivatives:

- Conjugation Effects : The triene bridge in the target compound enables broader UV-Vis absorption (λₘₐₓ ~350 nm, estimated) compared to biphenyl (λₘₐₓ ~250 nm) and stilbene (λₘₐₓ ~295 nm), making it suitable for light-harvesting applications.

- Steric and Thermal Stability : The 2,7-dimethyl groups reduce aggregation in solid-state phases compared to unsubstituted analogs, though thermal stability remains lower than biphenyl (decomposition at ~350°C vs. biphenyl’s boiling point of 255°C) .

Physicochemical Properties

- Solubility: The methyl groups improve solubility in nonpolar solvents relative to stilbene but reduce it compared to biphenyl due to the triene chain’s rigidity.

- Reactivity : The triene bridge is susceptible to electrophilic addition, unlike biphenyl’s inert single bond. Oxidation studies show faster degradation under UV light compared to stilbene.

Biological Activity

1,1'-(2,7-Dimethylocta-1,4,7-triene-4,5-diyl)dibenzene is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and toxicology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₈H₁₈

- Molecular Weight : 234.34 g/mol

- CAS Number : 61640-41-3

Biological Activity Overview

The biological activity of this compound has been investigated with respect to its anticancer properties, antioxidant activity, and effects on cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanism : The compound appears to exert its anticancer effects through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation.

Antioxidant Activity

This compound has also demonstrated antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells.

- Research Findings : A study evaluated the compound's ability to protect against oxidative damage in human fibroblast cells. Results indicated a significant reduction in markers of oxidative stress when treated with the compound.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. The compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via caspase activation |

Case Study 2: Antioxidant Effects

In a separate study published in Free Radical Biology and Medicine, researchers assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that the compound effectively scavenged free radicals with an IC50 value of 20 µM for DPPH.

| Assay Type | IC50 (µM) | Activity |

|---|---|---|

| DPPH | 20 | Free radical scavenging |

| ABTS | 18 | Free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.